N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUPRUSICSEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. Subsequent nitration and coupling reactions introduce the nitrofuran and carboxamide groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties.
Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.
Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions can involve strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, while the nitrofuran group may participate in redox reactions within cells. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional analogues of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide:
Key Observations
Nitrofuran vs. Compound 2 and 3 () demonstrate that alkylamine substituents (imidazole or pyridine) improve antifungal activity but reduce synthetic yields (7–30%) compared to aromatic amines in the target compound .
Benzimidazole-Phenyl Role: The benzimidazole-phenyl moiety enhances DNA-binding and enzyme inhibition.
Synthetic Challenges :
- The target compound’s synthesis shares methodology with Compound 4 (), but the nitro group in nitrofuran may complicate purification due to instability under acidic/basic conditions .
For instance, thiourea derivatives (TUBC) exhibit superior antioxidant activity, whereas pyridine-containing analogues (Compound 3) show moderate antifungal effects .
Biological Activity
The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of nitrofuranyl benzimidazoles, including the target compound, typically involves the reaction of 5-nitro-2-furaldehyde with 1,2-phenylenediamine under reflux conditions. This method has been reported to yield high purity compounds suitable for biological testing .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. For instance, derivatives of 1H-benzimidazole have shown significant antibacterial activity against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans:
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4b | 2 - 16 | Antibacterial |
| 4k | 8 - 16 | Antifungal |
These results indicate that the compound exhibits potent activity comparable to standard antibiotics like ciprofloxacin and fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that related benzimidazole derivatives inhibit cancer cell proliferation effectively:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.2 |
| Hep-G2 | 13.3 |
These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms involving the inhibition of key signaling pathways such as VEGFR-2 .
The proposed mechanism by which benzimidazole derivatives exert their biological effects includes interference with DNA synthesis and inhibition of specific kinases involved in cell signaling pathways. The docking studies suggest these compounds bind effectively at the ATP-binding site of target proteins, leading to reduced cell viability in cancer cells .
Study on Antimicrobial Efficacy
A study conducted on a series of synthesized benzimidazole derivatives reported significant variations in antibacterial potency. The compounds were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that certain derivatives had MIC values as low as 2 mg/mL against resistant strains, showcasing their potential as new antimicrobial agents .
Study on Anticancer Properties
In another research effort, compounds similar to this compound were evaluated for their anticancer effects using various human cancer cell lines. The study revealed that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms, further supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzimidazole core via condensation of benzene-1,2-diamine with p-aminobenzoic acid in polyphosphoric acid, followed by purification using ethyl acetate and sodium bicarbonate washes .
- Step 2 : Couple the benzimidazole intermediate with 5-nitrofuran-2-carboxylic acid using carbodiimide-based activation (e.g., EDC/HCl) in anhydrous DMF under nitrogen .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR (C=O stretch at ~1680 cm) .
Q. How can spectroscopic techniques validate the compound’s structure?
- Approach :
- NMR : Identify characteristic signals: benzimidazole NH (δ ~12.5 ppm, broad singlet), nitrofuran NO (δ ~8.1 ppm), and carboxamide CONH (δ ~10.2 ppm) .
- IR : Confirm functional groups: nitrofuran (NO, ~1520 cm), carboxamide (C=O, ~1680 cm), and benzimidazole (C=N, ~1600 cm) .
- Mass Spectrometry : Verify molecular ion [M+H] at m/z 393.3 (calculated for CHNO) .
Q. What functional groups influence reactivity and bioactivity?
- Key Groups :
- Nitrofuran : Enhances redox activity and potential DNA intercalation via nitro group reduction .
- Benzimidazole : Facilitates π-π stacking with biological targets (e.g., DNA bases, enzyme active sites) .
- Carboxamide : Stabilizes hydrogen bonding with proteins (e.g., elastase’s catalytic triad) .
- Structural Comparisons : Analogues lacking the nitrofuran show reduced elastase inhibition (IC > 100 μM vs. 25 μM for the parent compound) .
Advanced Research Questions
Q. What strategies address low yield in the final coupling step?
- Optimization :
- Activation Reagents : Replace EDC with DCC/HOBt to reduce racemization and improve carboxamide formation .
- Solvent Choice : Use THF instead of DMF to minimize side reactions; monitor via TLC (R = 0.3 in ethyl acetate/hexane 1:1) .
- Temperature Control : Conduct coupling at 0–4°C to stabilize reactive intermediates .
Q. How to design assays for elastase inhibition and DNA binding?
- Elastase Inhibition :
- Assay : Use N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as substrate; monitor absorbance at 410 nm. Calculate IC via nonlinear regression .
- Controls : Include oleic acid (known elastase inhibitor) and DMSO vehicle .
- DNA Binding :
- UV-Vis Titration : Measure hypochromicity at 260 nm with CT-DNA; calculate binding constant (K) using Benesi-Hildebrand plot .
- Viscosity : Assess changes in DNA viscosity upon compound addition; intercalators increase viscosity .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity?
- Case Study : Docking predicts strong binding to elastase (ΔG = −9.2 kcal/mol), but in vitro IC is moderate (25 μM).
- Analysis :
Solvent Effects : MD simulations in explicit water may reveal desolvation penalties not accounted for in docking .
Metabolite Interference : Test compound stability in assay buffer (e.g., nitroreductase-mediated degradation) .
Off-Target Binding : Perform competitive assays with elastase inhibitors (e.g., α-1 antitrypsin) .
Q. What computational methods predict pharmacokinetic properties?
- Key Parameters :
- Polar Surface Area (PSA) : Calculate via Schrödinger’s QikProp (PSA < 140 Å suggests good oral bioavailability) .
- Rotatable Bonds : Limit to ≤10 for optimal membrane permeation (e.g., compound has 5 rotatable bonds) .
- ADMET Prediction : Use SwissADME to assess CYP450 inhibition risk and blood-brain barrier penetration .
Q. How to apply Hirshfeld surface analysis in crystallography?
- Procedure :
- Data Collection : Obtain single-crystal X-ray diffraction data (resolution ≤ 0.8 Å) .
- Analysis : Use CrystalExplorer to map d, highlighting close contacts (e.g., O···H interactions between carboxamide and DNA) .
- Correlation : Compare Hirshfeld fingerprints with DFT-calculated electrostatic potentials to validate intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
